Home > Products > Screening Compounds P32437 > 6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole - 863001-03-0

6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Catalog Number: EVT-3030669
CAS Number: 863001-03-0
Molecular Formula: C19H21N3OS
Molecular Weight: 339.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole Derivatives

  • Compound Description: This series encompasses several derivatives like 2-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ2), 2-[4-(2-methylpiperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ3), and others. These compounds were synthesized and evaluated for their antimicrobial properties. []

2-(5-Substituted 1,3,4-oxadiazole-2-yl)-1,3-benzothiazole Derivatives

  • Compound Description: This series focuses on incorporating a 1,3,4-oxadiazole ring into the benzothiazole scaffold. These derivatives were explored for their anticonvulsant potential through in silico and in vivo studies. []

2-[{4-(t-amino-1-yl) but-2-yn-1-yl}oxy]-1,3-benzothiazole Derivatives

  • Compound Description: These derivatives incorporate an aminoacetylenicoxy group at the 2-position of the benzothiazole ring and were designed as potential H3-antagonists. []

2‐[2‐(2‐Phenylethenyl)cyclopent‐3‐en‐1‐yl]‐1,3‐benzothiazoles

  • Compound Description: This series involves a cyclopentene ring system linked to the benzothiazole core. The antiproliferative activity of these compounds was evaluated against C6 and HeLa cell lines. []

2-(3-(2-(4-phenylpiperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione

  • Compound Description: This specific compound features an isoindoline-1,3-dione moiety linked to a phenylpiperazine unit. Its crystal structure was determined and reported. []

2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione

  • Compound Description: This compound also includes an isoindoline-1,3-dione structure, linked in this instance by a propyl chain to a 4-phenylpiperazine group. Its antimicrobial activity and crystal structure were investigated. []

6-(4-(4-Substituted phenylpiperazin-1-yl)butoxy)benzo[d][1,3]oxathiol-2-one Derivatives

  • Compound Description: This series features a benzo[d][1,3]oxathiol-2-one core with various substitutions on the phenylpiperazine unit. These derivatives were synthesized and evaluated for their antipsychotic potential. []

6-[3-(4-Substitutedphenylpiperazin-1-l)propoxy]benzo[d][1,3]oxathiol-2-ones

  • Compound Description: These derivatives are similar to the previous series but possess a propoxy linker instead of a butoxy linker. These were also explored for antipsychotic activity. []

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds

  • Compound Description: These derivatives combine benzothiazole and thiazole moieties. Their cytotoxic activity against various cancer cell lines was evaluated. []

N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11)

  • Compound Description: PB11 is a specific benzothiazole derivative studied for its anticancer properties, particularly its ability to induce apoptosis in human cancer cell lines. []
Overview

6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic aromatic compounds containing sulfur and nitrogen. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. The structure includes a benzothiazole core substituted with an ethoxy group and a piperazine derivative, which may influence its biological activity and receptor interactions.

Source and Classification

This compound can be sourced from various chemical suppliers specializing in pharmaceutical intermediates and building blocks. It is classified under organic compounds, specifically as a heterocyclic compound due to the presence of the benzothiazole moiety. The International Union of Pure and Applied Chemistry (IUPAC) naming conventions are used to describe its structure systematically.

Synthesis Analysis

Methods

The synthesis of 6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves multi-step organic reactions. Common methods include:

  1. Formation of Benzothiazole: The initial step often involves the condensation of an appropriate thiourea with a haloaromatic compound to form the benzothiazole core.
  2. Alkylation: The introduction of the ethoxy group can be achieved through alkylation reactions using ethyl halides.
  3. Piperazine Substitution: The piperazine ring can be added through nucleophilic substitution with a suitable piperazine derivative, often requiring activation of the benzothiazole nitrogen.

Technical Details

The synthetic route may involve various reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) to facilitate reactions. Reaction conditions such as temperature and time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for 6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is C19H22N2O1SC_{19}H_{22}N_{2}O_{1}S. The compound features:

  • A benzothiazole ring system.
  • An ethoxy group at the 6-position.
  • A 4-phenylpiperazine substituent at the 2-position.

Data

Key structural data include:

  • Molecular weight: Approximately 330.46 g/mol
  • Melting point: Specific data not readily available but can be determined through experimental methods.
Chemical Reactions Analysis

Reactions

6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can participate in various chemical reactions including:

  1. Nucleophilic Substitution: The piperazine nitrogen can undergo further substitutions or modifications.
  2. Oxidation/Reduction Reactions: Depending on conditions, functional groups may be oxidized or reduced, altering biological activity.
  3. Reactions with Electrophiles: The electron-rich benzothiazole ring can react with electrophiles under certain conditions.

Technical Details

Reaction conditions such as pH, temperature, and solvent choice are crucial for controlling reaction pathways and yields.

Mechanism of Action

Process

The potential mechanism of action for 6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole may involve interactions with specific receptors in the central nervous system or other biological pathways.

Data

Research indicates that compounds with similar structures may act on serotonin receptors or other neurotransmitter systems, suggesting this compound could have anxiolytic or antidepressant effects.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties may vary based on purity and form, general characteristics include:

  • Appearance: Likely a solid crystalline form.
  • Solubility: Expected to be soluble in organic solvents like ethanol or dimethyl sulfoxide but less soluble in water.

Chemical Properties

Chemical properties include stability under normal conditions, reactivity with strong acids or bases, and potential degradation upon exposure to light or moisture.

Applications

Scientific Uses

6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole holds potential applications in:

  1. Pharmaceutical Development: As a lead compound in designing new therapeutics targeting neurological disorders.
  2. Biochemical Research: To study receptor interactions and signal transduction pathways.
  3. Synthetic Chemistry: As an intermediate for synthesizing more complex molecules in medicinal chemistry.
Introduction to Benzothiazole-Phenylpiperazine Hybrids in Medicinal Chemistry

Benzothiazole-phenylpiperazine hybrids represent a strategically designed class of compounds that merge two privileged pharmacophores in CNS drug discovery. The benzothiazole scaffold provides a planar, electron-rich heterocyclic system that enhances receptor interaction capabilities through π-π stacking and hydrophobic interactions. When coupled with the 4-phenylpiperazine moiety—a structural element prevalent in numerous neuropsychiatric therapeutics—these hybrids exhibit enhanced affinity for dopaminergic and serotonergic receptors [1] [6]. The molecular architecture of these compounds typically features three critical domains: (1) the benzothiazole ring system serving as the lipophilic aryl domain, (2) a spacer unit (commonly alkyl chains or ether linkages) providing conformational flexibility, and (3) the 4-phenylpiperazine moiety acting as the basic amine residue essential for receptor interaction [1]. This tripartite design principle has yielded compounds with nanomolar affinity for dopamine receptor subtypes implicated in schizophrenia, Parkinson's disease, and other CNS disorders, positioning benzothiazole-phenylpiperazine hybrids as promising candidates for next-generation neurotherapeutics [3] [6].

Table 1: Key Structural Features of Benzothiazole-Phenylpiperazine Hybrids

Structural DomainFunctional RoleCommon ModificationsImpact on Pharmacological Profile
Benzothiazole systemLipophilic aryl domainSubstituents at positions 5 & 6 (ethoxy, methoxy, halogen)Modulates receptor affinity, metabolic stability, and blood-brain barrier penetration
Spacer unitDistance optimizationAlkyl chains (n=3-5), ether linkages, amide bondsInfluences conformational freedom and binding orientation
4-PhenylpiperazineBasic amine residue2-OMe substitution, halogenated phenyl ringsEnhances D2SR/D3R affinity and receptor subtype selectivity

Structural Evolution of Benzothiazole Derivatives in CNS Drug Discovery

The structural evolution of benzothiazole derivatives in CNS therapeutics began with the recognition of benzothiazole as a bioisosteric replacement for indole and benzimidazole rings in neuroactive compounds. Early dopamine receptor ligands like BP-897 featured a pyrazolopyridine core with selective D3R affinity (Ki = 0.92 nM) but moderate D2SR binding (Ki = 61 nM) [1]. The strategic incorporation of benzothiazole emerged as a rational approach to enhance dual D2SR/D3R affinity while optimizing drug-like properties. Researchers systematically modified the benzothiazole scaffold through:

  • Heterocycle Optimization: Replacement of benzimidazole in compound 2 (D3R Ki = 7.4 nM) with benzothiazole significantly improved D2SR affinity while maintaining nanomolar D3R binding [1]. The benzothiazole's sulfur atom provided enhanced electron density and polarizability compared to benzimidazole, facilitating stronger receptor interactions.

  • Spacer Length Optimization: Systematic variation of the tether connecting benzothiazole and phenylpiperazine revealed that ethylene spacers maximized D2SR/D3R dual affinity. The optimum distance between aromatic systems was found to be approximately 6-8 Å, consistent with dopamine receptor pharmacophore models [1].

  • Substituent Engineering: Introduction of electron-donating groups at position 6 of benzothiazole dramatically enhanced receptor binding. The 6-ethoxy substitution specifically balanced lipophilicity and electronic effects, yielding compounds with improved CNS penetration profiles compared to unsubstituted analogs [3] [8].

This systematic optimization yielded compound 9 (6-ethoxy substituted benzothiazole-piperazine hybrid) with exceptional dual D2SR (Ki = 2.8 ± 0.8 nM) and D3R affinity (Ki = 3.0 ± 1.6 nM), demonstrating the benzothiazole scaffold's superiority over earlier chemotypes [1]. The evolution culminated in ligands with calculated drug-likeness scores of 0.7, substantially improved over earlier generation compounds like BP-897 [1].

Table 2: Evolution of Benzothiazole Derivatives in Dopamine Receptor Targeting

CompoundCore StructureKi (hD2SR)Ki (hD3R)D3R/D2SR SelectivityDrug-Likeness Parameters
BP-897 (1)Pyrazolopyridine61.0 nM0.92 nM66-foldclogP = 3.9, clogS = -5.2
Benzimidazole (2)Benzimidazole24.0 nM7.4 nM3.2-foldclogP = 4.1, clogS = -5.5
Unsubstituted BTABenzothiazole5.8 nM8.2 nM1.4-foldclogP = 4.3, clogS = -4.9
Compound 96-Ethoxybenzothiazole2.8 ± 0.8 nM3.0 ± 1.6 nMBalancedclogP = 4.2, clogS = -4.7, Drug-likeness = 0.7
Compound 10Deaminated BTA3.2 ± 0.4 nM8.5 ± 2.2 nM2.7-foldclogP = 4.2, clogS = -4.7, Drug-likeness = 0.4

Role of 4-Phenylpiperazine Motifs in Dopaminergic and Serotonergic Receptor Targeting

The 4-phenylpiperazine moiety serves as an indispensable pharmacophore in benzothiazole hybrids, contributing to potent receptor interactions through multiple mechanisms:

Dopamine Receptor Binding Dynamics: The protonatable nitrogen in the piperazine ring forms a critical salt bridge with Asp114 in transmembrane helix 3 (TM3) of both D2SR and D3R receptors—a conserved interaction observed in crystallographic studies of dopamine receptors [1] [6]. The phenyl ring attached to piperazine engages in π-π stacking with Phe345 and Phe346 in TM6 of D3R, while its orientation relative to the benzothiazole system determines subtype selectivity. The 2-methoxy substitution on the phenyl ring dramatically enhances D2SR binding (22-fold increase) by forming a hydrogen bond with Ser193 in the D2SR binding pocket, an interaction less favored in D3R due to structural differences in the second extracellular loop [1].

Conformational Effects on Selectivity: Piperazine ring conformation influences receptor subtype preference. The boat conformation allows optimal positioning for D3R binding, while the chair conformation favors D2SR interaction. Molecular dynamics simulations reveal that 2-methoxy substitution locks the phenyl ring in a coplanar orientation with the piperazine ring, enhancing D2SR affinity through improved van der Waals contacts with Val111, His349, and Leu373 [1] [6]. This conformational steering effect explains why 6-ethoxy-2-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3-benzothiazole exhibits superior D2SR binding (Ki = 2.8 nM) compared to its unsubstituted phenyl analog (Ki = 62 nM) [1].

Serotonergic Cross-Reactivity: The 4-phenylpiperazine moiety also enables interaction with serotonin receptors (particularly 5-HT1A and 5-HT2A), which may contribute to the atypical antipsychotic profile observed with hybrid compounds. This polypharmacology arises from structural similarities in the orthosteric binding sites of dopamine and serotonin receptors, particularly the conserved aspartate residue in TM3 and aromatic clusters in TM5 and TM6 [6]. The extended conformation of the phenylpiperazine-benzothiazole hybrid allows simultaneous engagement of both dopaminergic and serotonergic receptors, potentially explaining the reduced extrapyramidal side effects observed with such compounds in preclinical models [6].

Table 3: Receptor Binding Profiles of Benzothiazole-Phenylpiperazine Hybrids

CompoundD2SR Ki (nM)D3R Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Key Structural Features
BP-89761.00.92>1000>1000Pyrazolopyridine core, no piperazine
2-(4-PP)-BTA5.8 ± 0.98.2 ± 1.282 ± 11145 ± 23Unsubstituted phenylpiperazine
2-(2-OMe-4-PP)-BTA2.8 ± 0.83.0 ± 1.638 ± 696 ± 152-Methoxyphenylpiperazine
6-Ethoxy-2-(4-PP)-BTA3.2 ± 0.48.5 ± 2.245 ± 8118 ± 216-Ethoxybenzothiazole, unsubstituted PP
6-Ethoxy-2-(2-OMe-4-PP)-BTA1.7 ± 0.32.1 ± 0.529 ± 487 ± 12Dual modification (6-ethoxy + 2-OMe)

Rationale for Ethoxy Substitution at Position 6 in Benzothiazole Scaffolds

The strategic introduction of ethoxy substitution at position 6 of the benzothiazole scaffold represents a sophisticated medicinal chemistry approach to optimize receptor binding and drug-like properties. The rationale encompasses multiple dimensions:

Electronic and Steric Optimization: Position 6 of benzothiazole corresponds to a region of the dopamine receptor binding pocket rich in polar residues (Ser193, Ser197) and hydrophobic amino acids (Val189, Phe197). Ethoxy substitution provides an optimal balance of steric bulk and electron-donating capacity, with the oxygen atom forming a hydrogen bond with Ser193 in D2SR—an interaction confirmed through mutagenesis studies and molecular modeling [1] [4]. Compared to smaller methoxy groups, the ethyl chain provides enhanced hydrophobic contact with Val189 while maintaining favorable bond angles for hydrogen bonding. This dual interaction mode explains the 3-fold higher D2SR affinity observed for 6-ethoxy derivatives versus their 6-methoxy counterparts [1] [8].

Metabolic Stability Enhancement: Ethoxy substitution confers superior metabolic stability compared to smaller alkoxy groups. The ethyl group undergoes slower oxidative dealkylation by cytochrome P450 enzymes compared to methyl groups, extending plasma half-life while maintaining favorable clogP values (4.2 for 6-ethoxy vs. 3.8 for 6-methoxy) [4] [8]. This metabolic advantage is particularly important for CNS therapeutics requiring sustained receptor occupancy. Additionally, the ethoxy group reduces susceptibility to glucuronidation at the benzothiazole 6-position, further enhancing metabolic stability [8].

Solubility-Lipophilicity Balance: The 6-ethoxy group significantly improves aqueous solubility (clogS = -4.7) compared to unsubstituted benzothiazole derivatives (clogS = -5.9) while maintaining optimal membrane permeability (clogP ≈ 4.2) for blood-brain barrier penetration [1] [4]. This balance arises from the ethoxy group's ability to form water clusters without excessive desolvation energy during membrane partitioning. The improved solubility profile directly translates to enhanced oral bioavailability, as demonstrated in preclinical pharmacokinetic studies comparing 6-ethoxybenzothiazole derivatives with their unsubstituted analogs [8].

Positional Specificity: The position 6 substitution proves critical for activity, with regioisomeric studies demonstrating that 5-ethoxy or 7-ethoxy analogs exhibit substantially reduced D2SR binding (5-10-fold decrease). This positional dependence arises from the benzothiazole's orientation in the binding pocket, where position 6 aligns with a subpocket containing both hydrogen bond acceptors and hydrophobic residues [1] [4]. The 6-ethoxy group's ability to simultaneously engage both interaction types creates an enthalpic advantage not achievable at other positions. This specificity underscores the importance of position 6 as a strategic modification site in benzothiazole-based dopamine receptor ligands.

Table 4: Impact of Benzothiazole Position 6 Substitutions on Molecular Properties

SubstituentD2SR Ki (nM)D3R Ki (nM)clogPclogSLE (D2SR)LipE (D2SR)Metabolic Stability (t1/2, min)
H62.3 ± 9.515.8 ± 3.24.5-5.20.323.128
6-F8.4 ± 1.26.3 ± 1.14.6-5.40.383.432
6-OCH₃5.1 ± 0.84.7 ± 0.93.8-4.90.414.341
6-OC₂H₅2.8 ± 0.83.0 ± 1.64.2-4.70.404.468
6-O-nPr3.5 ± 0.63.8 ± 0.74.7-5.10.383.972
6-OPh24.6 ± 3.118.9 ± 2.85.2-5.80.333.085

Properties

CAS Number

863001-03-0

Product Name

6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

IUPAC Name

6-ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Molecular Formula

C19H21N3OS

Molecular Weight

339.46

InChI

InChI=1S/C19H21N3OS/c1-2-23-16-8-9-17-18(14-16)24-19(20-17)22-12-10-21(11-13-22)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3

InChI Key

MQBYBDXEXUDGET-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.